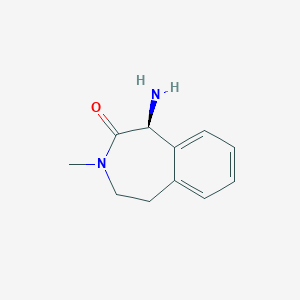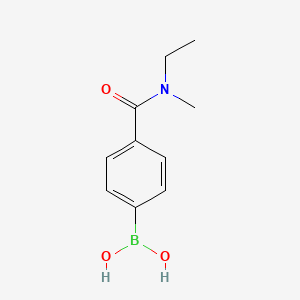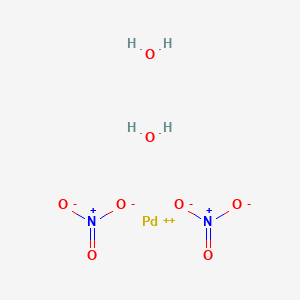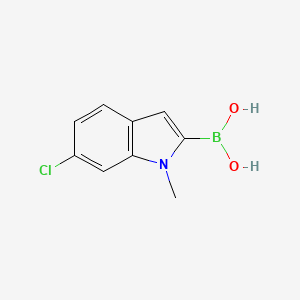![molecular formula C8H14N4 B1450950 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1016734-66-9](/img/structure/B1450950.png)
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine
Overview
Description
“1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine” is a chemical compound with the CAS Number: 1016734-66-9 . It has a molecular weight of 166.23 . The IUPAC name for this compound is 1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h6,10H,3-4,9H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3 . Its boiling point is 335.4±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.8±3.0 kJ/mol . The flash point is 156.6±27.9 °C . The index of refraction is 1.695 . The molar refractivity is 45.9±0.5 cm^3 . The polar surface area is 56 Å^2 . The polarizability is 18.2±0.5 10^-24 cm^3 . The surface tension is 51.0±7.0 dyne/cm . The molar volume is 119.5±7.0 cm^3 .Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine is not well understood. However, studies have suggested that this compound may exert its biological activity by inhibiting enzymes involved in various cellular processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to inhibit the replication of certain viruses, such as hepatitis C virus. In addition, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine in lab experiments is its high purity and yield, which makes it suitable for large-scale synthesis. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research of 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine. One direction is to further investigate the mechanism of action of this compound, which may provide insights into its biological activity and potential applications. Another direction is to explore the potential applications of this compound in drug discovery, particularly in the development of novel antitumor, antiviral, and anti-inflammatory agents. Additionally, further research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Scientific Research Applications
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and energy storage. In catalysis, this compound has been used as a ligand for the synthesis of novel catalysts with potential applications in organic synthesis.
Properties
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h6,10H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIJJBGBXLAITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CC(CN2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)


![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)

![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)





